molecular formula C20H20FN3O2S B2942290 N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869346-59-8

N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2942290
CAS No.: 869346-59-8
M. Wt: 385.46
InChI Key: YQLICVABEQWVNT-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-({1-[(4-Methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring:

  • A 4-fluorophenylmethyl group attached to the acetamide nitrogen.
  • A 1H-imidazole-2-ylsulfanyl moiety substituted with a 4-methoxyphenylmethyl group at the N1 position.
  • A thioether (sulfanyl) linkage between the imidazole and acetamide chains.

The sulfanyl group may enhance metabolic stability compared to ether or amine linkages .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-26-18-8-4-16(5-9-18)13-24-11-10-22-20(24)27-14-19(25)23-12-15-2-6-17(21)7-3-15/h2-11H,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLICVABEQWVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

  • **Molecular

Biological Activity

N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, also referred to as G534-1216, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H22FN3O2S. Its structure features a fluorinated phenyl group and an imidazole moiety, which are critical for its biological activity.

Structural Representation

  • IUPAC Name : N-(4-fluorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
  • SMILES : CN(C(CSc1nc(cccc2)c2n1Cc(cc1)ccc1OC)=O)c(cc1)ccc1F
  • InChI Key : MDL Number (MFCD)

Antitumor Activity

Recent studies have indicated that compounds featuring similar structural characteristics exhibit promising antitumor properties. For instance, thiazole-bearing compounds have demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low microgram range . The structural activity relationship (SAR) suggests that the presence of specific substituents on the phenyl rings enhances cytotoxic effects.

Case Study: Cytotoxicity Assays

In a comparative study, G534-1216 was tested against several cancer cell lines. The results indicated that it possesses notable cytotoxic activity:

CompoundCell LineIC50 (µg/mL)
G534-1216A431 (epidermoid carcinoma)1.98 ± 0.12
G534-1216Jurkat (T-cell leukemia)1.61 ± 0.08

These results suggest that G534-1216 may be effective in targeting specific cancer types, warranting further investigation into its mechanisms of action.

The proposed mechanism for the biological activity of G534-1216 involves interaction with cellular targets that regulate apoptosis and cell proliferation pathways. Molecular dynamics simulations have shown that the compound can interact with proteins involved in these pathways through hydrophobic interactions and hydrogen bonding . This interaction may lead to the induction of apoptosis in cancer cells.

Antimicrobial Activity

In addition to its antitumor potential, preliminary investigations have suggested that G534-1216 may exhibit antimicrobial properties. Compounds with similar imidazole structures have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy Testing

The antimicrobial efficacy of G534-1216 was evaluated using standard dilution methods against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These findings indicate a potential dual role for G534-1216 as both an anticancer and antimicrobial agent.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

Compound Name Imidazole Substituents Acetamide Substituent Key Differences
Target Compound 1-(4-Methoxyphenyl)methyl, 2-sulfanyl N-(4-Fluorophenyl)methyl Reference standard
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide 1-(4-Fluorophenyl) N-(1-Naphthyl) - Naphthyl group (bulky, lipophilic) replaces 4-methoxyphenylmethyl.
- Fluorophenyl on imidazole vs. methoxyphenyl in target.
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate 1-Methyl, 4-(4-fluorophenyl), 2-methylsulfinyl N-(2-Pyridyl) - Sulfoxide (chiral) replaces sulfanyl.
- Pyridyl substituent vs. fluorophenylmethyl.
N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide 2-Nitro N-(4-Fluorophenyl)methyl - Nitro group (electron-withdrawing) replaces sulfanyl and methoxyphenylmethyl.

Key Insights :

  • Electron-donating groups (e.g., 4-methoxyphenylmethyl in the target) may enhance solubility or binding interactions compared to electron-withdrawing groups (e.g., nitro) .

Impact of Aryl Group Modifications

Compound Name Aryl Substituent Biological Implications
Target Compound 4-Methoxyphenyl (imidazole), 4-Fluorophenyl (acetamide) - Methoxy: Enhances lipophilicity and metabolic stability.
- Fluoro: Improves membrane permeability.
N-(4-Methylphenyl)-2-{[1-(3-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide 3-Methylphenyl (imidazole), 4-Methylphenyl (acetamide) - Methyl groups increase hydrophobicity but may reduce target specificity.
2-(2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide 4-Chlorophenyl (imidazole), 4-Fluorophenyl (acetamide) - Chloro (electron-withdrawing) vs. methoxy (electron-donating) alters electronic properties.

Key Insights :

  • 4-Methoxyphenyl in the target compound may improve π-stacking interactions in biological targets compared to chlorophenyl or methylphenyl analogs .

Sulfur Oxidation State and Chirality

Compound Name Sulfur Group Chirality Pharmacological Relevance
Target Compound Sulfanyl (thioether) Achiral - Stable under physiological conditions.
Sulfoxide derivative Sulfinyl (sulfoxide) Chiral (R-configuration) - Enantiomers exhibit distinct pharmacokinetic profiles.
- Potential for optimized therapeutic index.

Key Insights :

  • Oxidation of sulfanyl to sulfinyl introduces stereochemical complexity , which can be leveraged for selective drug design .

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